
sodium;3,3-dimethylbut-1-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;3,3-dimethylbut-1-yne: is an organic compound with the molecular formula C6H9Na sodium tert-butylacetylene . This compound is characterized by the presence of a sodium ion bonded to a 3,3-dimethylbut-1-yne molecule, which contains a triple bond between the first and second carbon atoms and two methyl groups attached to the third carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of sodium;3,3-dimethylbut-1-yne typically begins with tert-butylacetylene (3,3-dimethyl-1-butyne) and sodium metal.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the sodium from reacting with moisture. The tert-butylacetylene is dissolved in an appropriate solvent, such as tetrahydrofuran (THF), and sodium metal is added to the solution. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the sodium is completely consumed, forming this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Sodium;3,3-dimethylbut-1-yne can undergo oxidation reactions, typically forming carbonyl compounds or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.
Substitution: The sodium ion can be replaced by other cations or functional groups through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products:
Oxidation: Products include 3,3-dimethylbutanoic acid or 3,3-dimethylbutanal.
Reduction: Products include 3,3-dimethylbutane or 3,3-dimethylbutene.
Substitution: Products include 3,3-dimethyl-1-bromo-1-butene or 3,3-dimethyl-1-chloro-1-butene.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a reagent in organic synthesis for the introduction of the tert-butylacetylene moiety into various molecules.
- Acts as a precursor for the synthesis of complex organic compounds.
Biology and Medicine:
- Investigated for its potential use in the synthesis of biologically active molecules.
- Used in the development of pharmaceuticals and agrochemicals.
Industry:
- Employed in the production of specialty chemicals and materials.
- Used in the synthesis of polymers and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of sodium;3,3-dimethylbut-1-yne involves the interaction of the sodium ion with various molecular targets. The sodium ion can act as a nucleophile, attacking electrophilic centers in other molecules. The triple bond in the 3,3-dimethylbut-1-yne moiety can participate in addition reactions, forming new carbon-carbon or carbon-heteroatom bonds. These interactions can lead to the formation of complex molecular structures with diverse chemical and physical properties.
Vergleich Mit ähnlichen Verbindungen
3,3-Dimethyl-1-butyne: The parent compound without the sodium ion.
Sodium acetylide: A similar compound with a sodium ion bonded to an acetylene moiety.
Sodium phenylacetylide: A compound with a sodium ion bonded to a phenylacetylene moiety.
Uniqueness:
- Sodium;3,3-dimethylbut-1-yne is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the reactivity of the compound.
- The sodium ion enhances the nucleophilicity of the compound, making it a valuable reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
42875-50-3 |
|---|---|
Molekularformel |
C6H9Na |
Molekulargewicht |
104.13 g/mol |
IUPAC-Name |
sodium;3,3-dimethylbut-1-yne |
InChI |
InChI=1S/C6H9.Na/c1-5-6(2,3)4;/h2-4H3;/q-1;+1 |
InChI-Schlüssel |
GXSFCGHNZOFEQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C#[C-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(4-Methoxyphenyl)ethenyl]benzonitrile](/img/structure/B14649968.png)
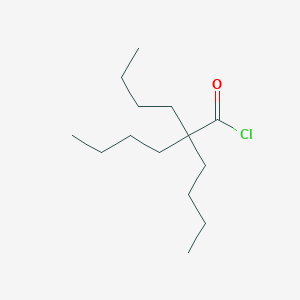
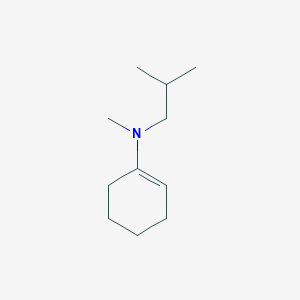
![2,2'-[(2-Ethylhexyl)imino]diethanol](/img/structure/B14649993.png)


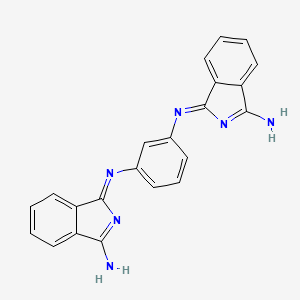
![2,6,6,10-Tetramethyl-1-oxaspiro[4.5]decane](/img/structure/B14650016.png)
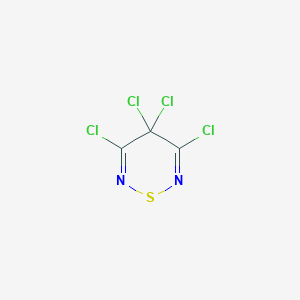
![2-Chloro-1-[(2-chloro-2-methylpropyl)sulfanyl]-2-methylpropane](/img/structure/B14650022.png)
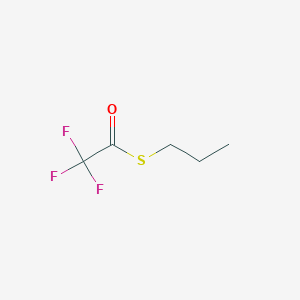
![1h-[1,2]Diazepino[1,7-a]benzimidazole](/img/structure/B14650027.png)
![[(2S,6S)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14650031.png)

